molecular formula C15H11BrN2O5S B14442924 N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide CAS No. 77408-58-3

N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide

Cat. No.: B14442924
CAS No.: 77408-58-3
M. Wt: 411.2 g/mol
InChI Key: JKOPJASRJMXNBR-UHFFFAOYSA-N
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Description

N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide is a complex organic compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to enhance the reaction efficiency . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used for benzoxazole synthesis with high yields .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide (NBS) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with NBS can introduce bromine atoms into the compound, while oxidation with potassium permanganate can introduce oxygen-containing functional groups .

Scientific Research Applications

N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide has a wide range of scientific research applications :

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    5-Bromo-2-oxo-1,3-benzoxazole: A derivative with similar biological activities.

    N-{4-[(2-Oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide: A structurally similar compound without the bromine atom.

Uniqueness

N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide stands out due to the presence of the bromine atom, which enhances its biological activity and specificity . This unique feature makes it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

77408-58-3

Molecular Formula

C15H11BrN2O5S

Molecular Weight

411.2 g/mol

IUPAC Name

N-[4-[(5-bromo-2-oxo-1,3-benzoxazol-3-yl)sulfonyl]phenyl]acetamide

InChI

InChI=1S/C15H11BrN2O5S/c1-9(19)17-11-3-5-12(6-4-11)24(21,22)18-13-8-10(16)2-7-14(13)23-15(18)20/h2-8H,1H3,(H,17,19)

InChI Key

JKOPJASRJMXNBR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)Br)OC2=O

Origin of Product

United States

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